molecular formula C8H14N4O2 B255952 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B255952
M. Wt: 198.22 g/mol
InChI Key: CCBGOXXIBCYTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the family of triazine derivatives and has been synthesized through different methods.

Mechanism of Action

The mechanism of action of 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinases or as an inhibitor of DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one are not well known. However, it has been suggested that it may have an effect on cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its availability. It is a commercially available compound that can be easily obtained. However, one of the limitations is its lack of specificity. It may have an effect on multiple pathways, making it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in scientific research. One direction is the development of more specific inhibitors of protein kinases or DNA synthesis. Another direction is the synthesis of metal complexes with improved catalytic activity. Additionally, the use of 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in drug discovery may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be achieved through different methods. One of the most common methods is the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with 3-methoxypropylamine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with 3-chloropropylamine in the presence of a base followed by the reaction with sodium methoxide.

Scientific Research Applications

5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been widely used in scientific research for its various applications. It has been used as a building block in the synthesis of various compounds such as inhibitors of protein kinases and inhibitors of DNA synthesis. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.

properties

Product Name

5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

5-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C8H14N4O2/c1-6-7(9-4-3-5-14-2)10-8(13)12-11-6/h3-5H2,1-2H3,(H2,9,10,12,13)

InChI Key

CCBGOXXIBCYTFU-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCCCOC

Canonical SMILES

CC1=NNC(=O)N=C1NCCCOC

Origin of Product

United States

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